molecular formula C13H11F3N4O B2841878 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415602-62-7

2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No. B2841878
CAS RN: 2415602-62-7
M. Wt: 296.253
InChI Key: QAZBSRDVQNZGMB-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the inhibition of various enzymes, including protein kinases. It has been found to bind to the ATP-binding site of protein kinases, preventing their activity and inhibiting cell growth and division. Additionally, it has been found to have neuroprotective effects by preventing the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
Biochemical and physiological effects:
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and division. Additionally, it has been found to have neuroprotective effects by preventing the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments include its potential applications in drug discovery and development, cancer treatment, and neurological disorders. It has been found to inhibit the activity of various enzymes, making it a potential candidate for the development of cancer therapies. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
The limitations of using 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy. Additionally, its synthesis method can be complex and may require specialized equipment and expertise.

Future Directions

For the research of 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide include further studies on its mechanism of action and its potential applications in drug discovery and development, cancer treatment, and neurological disorders. Additionally, further research is needed to determine its safety and efficacy in humans and its potential side effects. As new information becomes available, it may be possible to develop more effective treatments for cancer and neurological disorders using this compound.

Synthesis Methods

2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with pyridin-3-ylmethanol in the presence of a coupling reagent. Other methods include the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with pyridine-3-carboxaldehyde followed by reduction and coupling with a suitable amine. The synthesis method used depends on the desired purity and yield of the final product.

Scientific Research Applications

2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has potential applications in scientific research, including drug discovery and development, cancer treatment, and neurological disorders. It has been found to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and division. This makes it a potential candidate for the development of cancer therapies. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O/c1-8-19-10(5-11(20-8)13(14,15)16)12(21)18-7-9-3-2-4-17-6-9/h2-6H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZBSRDVQNZGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(pyridin-3-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide

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